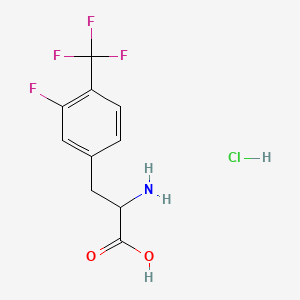
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H10ClF4NO2 and a molecular weight of 287.64 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group and a fluorophenyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride typically involves multiple stepsIndustrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group. Common reagents used in these reactions include acids, bases, and specific catalysts.
Applications De Recherche Scientifique
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride stands out due to its unique trifluoromethyl and fluorophenyl groups. Similar compounds include:
- 2-Amino-3-(4-trifluoromethoxy-phenyl)propanoic acid
- 4-(Trifluoromethyl)-D-phenylalanine
- 3-(Trifluoromethyl)phenylboronic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Formule moléculaire |
C10H10ClF4NO2 |
|---|---|
Poids moléculaire |
287.64 g/mol |
Nom IUPAC |
2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9F4NO2.ClH/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14;/h1-3,8H,4,15H2,(H,16,17);1H |
Clé InChI |
JXYKJGZNRQQOQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
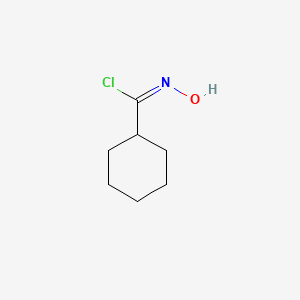
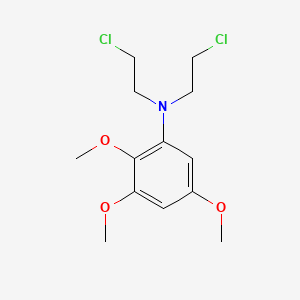
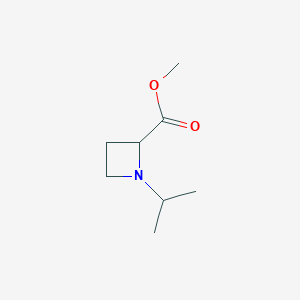
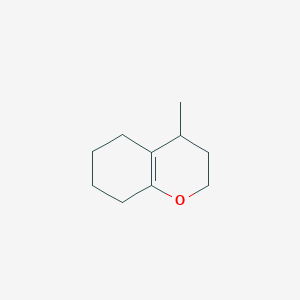
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
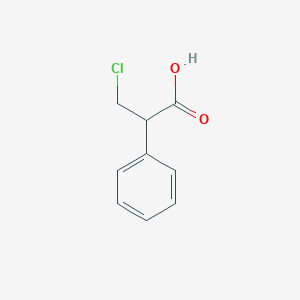
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
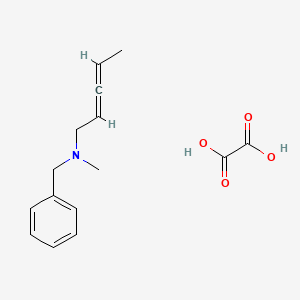
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)
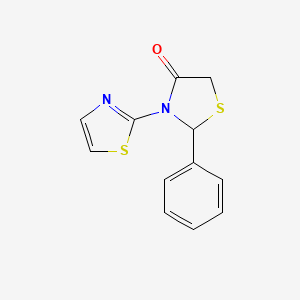
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
